molecular formula C7H2BrF4I B8146098 6-Bromo-2-fluoro-3-iodobenzotrifluoride

6-Bromo-2-fluoro-3-iodobenzotrifluoride

Cat. No.: B8146098
M. Wt: 368.89 g/mol
InChI Key: DNSJPAMZTAIHCL-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-iodobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H2BrF4I. It is characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 6-Bromo-2-fluoro-3-iodobenzotrifluoride typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of a benzene derivative. For example, starting with a trifluoromethylbenzene, bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

6-Bromo-2-fluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-fluoro-3-iodobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzotrifluoride in chemical reactions involves the activation of the benzene ring by the electron-withdrawing trifluoromethyl group. This activation facilitates electrophilic aromatic substitution reactions. The halogen atoms can also participate in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-fluoro-3-iodobenzotrifluoride include:

The unique combination of halogen atoms and the trifluoromethyl group in this compound provides it with distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSJPAMZTAIHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(F)(F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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